3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol
Overview
Description
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at the third position and a 4-methylphenyl group at the first position, along with a hydroxyl group at the fifth position.
Scientific Research Applications
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing anti-inflammatory and antitumor agents.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol are the parasites Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their growth and replication
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the life cycle of Leishmania aethiopica and Plasmodium berghei . By inhibiting these pathways, the compound prevents the parasites from multiplying and causing disease .
Result of Action
The result of the action of this compound is the inhibition of the growth and replication of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol typically involves the condensation of 4-methylphenylhydrazine with 3-methyl-2,4-pentanedione under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction is usually carried out in an ethanol solvent at reflux temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-one.
Reduction: 3-Methyl-1-(4-methylphenyl)-1H-pyrazolidine.
Substitution: 3-Methyl-1-(4-bromomethylphenyl)-1H-pyrazol-5-ol.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 3-Methyl-1-(4-chlorophenyl)-1H-pyrazol-5-ol
- 3-Methyl-1-(4-fluorophenyl)-1H-pyrazol-5-ol
Uniqueness
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol is unique due to the presence of the 4-methylphenyl group, which enhances its lipophilicity and potentially its biological activity. This substitution pattern can lead to different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVQZXBVUORYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371688 | |
Record name | 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2046-03-9, 86-92-0 | |
Record name | 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIHYDRO-5-METHYL-2-(4-METHYLPHENYL)-3H-PYRAZOL-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOR5BL098G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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